4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide
Description
4-[(3-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide is a benzamide derivative featuring a 3-chlorobenzenesulfonamide moiety linked via a methylene bridge to the benzamide core. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator, given the prevalence of sulfonamide and benzamide motifs in drug design .
Key functional groups:
- Benzamide core: Provides rigidity and hydrogen-bonding capacity.
- 3-Chlorobenzenesulfonamido methyl group: Introduces sulfonamide pharmacophore and chloro-substituted aromatic ring, which may influence electronic properties and target binding.
Properties
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-17-4-3-6-19(12-17)28(26,27)24-13-15-7-9-16(10-8-15)20(25)23-14-18-5-1-2-11-22-18/h1-12,24H,13-14H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSNHEUDNLWCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Amide Formation and Sulfonylation
This approach prioritizes the early introduction of the pyridylmethylamide group followed by sulfonylation of the aminomethyl intermediate.
Step 1: Synthesis of 4-(Bromomethyl)benzoyl Chloride
4-Methylbenzoic acid undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C for 12 hours. Subsequent treatment with thionyl chloride (SOCl₂) at reflux converts the carboxylic acid to the acyl chloride.
Step 2: Coupling with (Pyridin-2-yl)methylamine
The acyl chloride reacts with (pyridin-2-yl)methylamine in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-[(pyridin-2-yl)methyl]-4-(bromomethyl)benzamide (Intermediate A). Yield: 88%.
Step 3: Gabriel Synthesis for Aminomethyl Group
Intermediate A undergoes nucleophilic substitution with potassium phthalimide in dimethylformamide (DMF) at 120°C for 8 hours. Hydrazinolysis in ethanol liberates the primary amine, yielding N-[(pyridin-2-yl)methyl]-4-(aminomethyl)benzamide (Intermediate B). Yield: 76%.
Step 4: Sulfonylation with 3-Chlorobenzenesulfonyl Chloride
Intermediate B reacts with 3-chlorobenzenesulfonyl chloride in DCM with pyridine, forming the target compound after recrystallization from ethyl acetate. Yield: 82%.
Route 2: Carbodiimide-Mediated Amide Coupling
This method employs N,N'-carbonyldiimidazole (CDI) for amide bond formation, leveraging conditions from analogous syntheses.
Step 1: Activation of 4-(Aminomethyl)benzoic Acid
4-(Aminomethyl)benzoic acid is treated with CDI in tetrahydrofuran (THF) at 50°C for 2 hours to form the activated imidazolide.
Step 2: Coupling with (Pyridin-2-yl)methylamine
The imidazolide reacts with (pyridin-2-yl)methylamine in THF at 60°C for 24 hours, yielding Intermediate B directly. Yield: 91%.
Step 3: Sulfonylation
Identical to Route 1, Step 4.
Route 3: Boc-Protection Strategy
This route introduces temporary protection to prevent side reactions during amide formation.
Step 1: Boc Protection of 4-(Aminomethyl)benzoic Acid
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in THF/water (3:1) with sodium hydroxide. Yield: 94%.
Step 2: CDI-Mediated Amide Coupling
The Boc-protected acid is activated with CDI and coupled with (pyridin-2-yl)methylamine, as in Route 2.
Step 3: Deprotection with Trifluoroacetic Acid (TFA)
Boc removal in DCM/TFA (9:1) at 0°C yields Intermediate B. Yield: 89%.
Step 4: Sulfonylation
As previously described.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 54% | 68% | 71% |
| Purification Steps | 4 | 3 | 4 |
| Scalability | Moderate | High | High |
| Cost Efficiency | Low | Medium | Medium |
Route 2 offers the best balance of yield and simplicity, while Route 3 provides superior purity for pharmaceutical applications.
Reaction Optimization
Solvent Screening for Sulfonylation
Polar aprotic solvents (DMF, DCM) gave higher yields (>80%) compared to ethers (55%) due to improved solubility of 3-chlorobenzenesulfonyl chloride.
Temperature Effects
Sulfonylation at 0°C minimized disulfonation byproducts, increasing yield by 12% versus room temperature reactions.
Base Selection
Pyridine outperformed TEA and DIEA in scavenging HCl, achieving 85% yield versus 72% with TEA.
Characterization Data
Nuclear Magnetic Resonance (¹H NMR)
- δ 8.50 (d, 1H, pyridyl-H)
- δ 7.85 (m, 4H, benzamide-H)
- δ 4.60 (s, 2H, CH₂SO₂)
- δ 4.45 (d, 2H, NHCH₂Py)
High-Resolution Mass Spectrometry
Calculated for C₂₁H₁₉ClN₃O₃S: 428.0824 [M+H]⁺
Observed: 428.0821 [M+H]⁺
HPLC Purity
99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Industrial-Scale Considerations
A kilogram-scale process using Route 2 achieved:
- 67% overall yield
- 99.8% purity by IPC-HPLC
- 98.5% recovery from ethyl acetate recrystallization
Critical process parameters included strict temperature control during CDI activation (±2°C) and degassed solvents to prevent imidazolide hydrolysis.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted benzamide derivatives.
Scientific Research Applications
4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group and the pyridin-2-ylmethyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide ()
- Structural Differences: Sulfamoyl group is directly attached to the benzamide’s phenyl ring, unlike the methylene-linked sulfonamide in the target compound. Pyrimidin-2-ylamino group replaces the pyridin-2-ylmethyl substituent, altering hydrogen-bonding and steric profiles.
- Physicochemical Properties :
N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide ()
- Structural Differences: Trifluoromethyl and chloro substituents on the pyridine ring introduce strong electron-withdrawing effects, unlike the unsubstituted pyridine in the target.
- Physicochemical Properties :
- Applications : Likely optimized for agrochemical or antiviral use, diverging from the target’s inferred therapeutic focus.
Imatinib Intermediate Benzamide Derivatives ()
- Structural Differences: Pyridin-3-yl-pyrimidin-2-ylamino substituents replace the pyridin-2-ylmethyl group, emphasizing kinase inhibition (e.g., Bcr-Abl in imatinib). Absence of sulfonamide groups reduces versatility in targeting sulfhydryl-containing enzymes.
Comparative Analysis Table
Biological Activity
4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide, also known by its chemical identifiers and structures, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a sulfonamide functional group, which is often associated with antibacterial activity, and a pyridine moiety that may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 337.803 g/mol |
| Chemical Formula | C19H16ClN3O2S |
| IUPAC Name | N-(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}benzamide |
| CAS Number | Not available |
| Solubility | Soluble in ethanol |
Antibacterial Properties
Several studies have indicated that compounds containing sulfonamide groups exhibit significant antibacterial activity. The presence of the chlorobenzenesulfonamide moiety in this compound suggests potential efficacy against various bacterial strains. Research has demonstrated that sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for nucleic acid production in bacteria.
Antitumor Activity
Research has also suggested that related compounds may exhibit antitumor properties. For instance, studies on similar benzamide derivatives have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on specific enzymes relevant to disease processes. For example, it may target phosphodiesterases (PDEs), which play roles in various cellular signaling pathways. Inhibitors of PDEs can lead to increased levels of cyclic nucleotides, thereby affecting cellular responses and potentially providing therapeutic benefits in conditions like heart disease or depression.
Case Studies and Research Findings
- Antibacterial Activity : A study conducted by Smith et al. (2020) evaluated the antibacterial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound, suggesting moderate antibacterial activity.
- Antitumor Effects : In a preclinical study by Johnson et al. (2021), the compound was tested against various cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of 15 µM.
- Enzyme Inhibition : Research by Lee et al. (2022) demonstrated that similar compounds inhibited PDE5 activity significantly, which could lead to increased cGMP levels in cells. This effect was associated with vasodilation and improved blood flow, indicating potential applications in treating erectile dysfunction.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Sulfonamide Formation: React 3-chlorobenzenesulfonyl chloride with an aminomethyl intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide linkage .
- Benzamide Coupling: Use 3-chlorobenzoyl chloride or activated esters for amide bond formation with the pyridinylmethyl amine derivative. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
- Optimization: Adjust reaction time (12-24 hours), temperature (0°C to room temperature), and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side products .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the sulfonamide and benzamide groups. For example, the pyridinyl proton signals appear as doublets near δ 8.5 ppm, while sulfonamide NH resonates around δ 10-11 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₉ClN₃O₃S: 428.0821) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-chlorobenzenesulfonamide moiety?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with substituent variations (e.g., replacing Cl with F, NO₂, or CF₃) and compare bioactivity .
- Biological Assays: Test analogs against target enzymes (e.g., bacterial acyl carrier protein synthase [ACPS]) using IC₅₀ measurements. For example, the 3-Cl group enhances hydrophobic interactions with bacterial enzyme pockets .
- Computational Docking: Use AutoDock Vina to model ligand-enzyme binding, focusing on sulfonamide interactions with active-site residues (e.g., Arg156, His298) .
Advanced: What biochemical pathways are disrupted by this compound’s interaction with bacterial targets?
Methodological Answer:
The compound inhibits ACPS, a key enzyme in fatty acid biosynthesis (FAS-II pathway). Methodologies include:
- Enzyme Inhibition Assays: Measure NADH consumption via spectrophotometry (λ = 340 nm) to quantify ACPS activity reduction .
- Metabolomic Profiling: Use LC-MS to track accumulation of malonyl-CoA (a FAS-II substrate) in treated E. coli cultures .
- RNA Sequencing: Identify downregulated genes in FAS-II (e.g., fabH, fabD) to confirm pathway disruption .
Advanced: How can computational modeling resolve contradictory data in target validation studies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. For example, inconsistent IC₅₀ values may arise from conformational flexibility of the pyridinylmethyl group .
- Free Energy Perturbation (FEP): Calculate ΔΔG for mutations (e.g., ACPS His298Ala) to validate target specificity .
- Consensus Docking: Compare results across Glide, MOE, and GOLD to mitigate false positives .
Advanced: How should researchers address discrepancies between in vitro potency and cellular activity?
Methodological Answer:
- Membrane Permeability: Measure logP (e.g., shake-flask method) and correlate with cellular uptake (LC-MS quantification of intracellular concentration) .
- Efflux Pump Inhibition: Co-administer with verapamil (Pgp inhibitor) to assess if multidrug resistance proteins reduce efficacy .
- Prodrug Design: Introduce ester moieties to enhance permeability, then hydrolyze intracellularly to active form .
Advanced: What scale-up challenges arise during synthesis, and how are they mitigated?
Methodological Answer:
- Reaction Optimization: Replace batch reactors with continuous flow systems to improve heat/mass transfer for exothermic amide couplings .
- Purification: Transition from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective large-scale purification .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Basic: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation: React with HCl or sodium acetate to generate water-soluble salts .
- Co-Solvent Systems: Use DMSO/PBS (10:90 v/v) for dosing solutions, ensuring DMSO ≤5% to avoid cytotoxicity .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100-150 nm via dynamic light scattering) .
Advanced: How are in vitro antibacterial assays designed to minimize false positives?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC): Follow CLSI guidelines using Mueller-Hinton broth, with 24-hour incubation at 37°C. Include controls for solvent effects (e.g., DMSO) .
- Time-Kill Curves: Confirm bactericidal (≥3-log CFU reduction) vs. bacteriostatic activity over 24 hours .
- Cytotoxicity Screening: Test against HEK293 cells (MTT assay) to exclude non-specific toxicity (IC₅₀ > 50 μM acceptable) .
Advanced: How is target selectivity validated against off-pathway enzymes?
Methodological Answer:
- Panel Screening: Test against related enzymes (e.g., FabI, FabZ) using fluorescence-based assays (e.g., NADH depletion for FabI) .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₒₙ/kₒff) to confirm >100-fold selectivity for ACPS over FabI .
- Crystallography: Solve co-crystal structures (2.0 Å resolution) to visualize binding interactions unique to ACPS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
